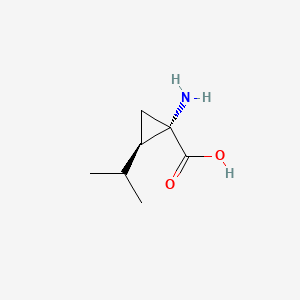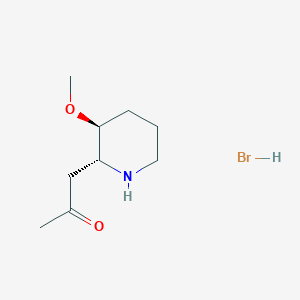
Ridane Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ridane Hydrobromide is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 . It is categorized under miscellaneous compounds .
Physical And Chemical Properties Analysis
Ridane Hydrobromide is stored at 2-8°C in a refrigerator . Unfortunately, the search results do not provide more detailed information on the physical and chemical properties of Ridane Hydrobromide.Scientific Research Applications
Bromination and Hydrobromination of Organic Compounds
A study by Nishio et al. (2017) explored the preparation of a novel solution of hydrogen bromide (HBr) in 1,4-dioxane, demonstrating its effectiveness in brominating alcohols and hydrobrominating alkenes. This solution was found to be robust and maintained high concentration over extended periods, making it an efficient alternative to HBr gas in organic synthesis processes without the use of protic solvents (Nishio et al., 2017).
X-ray Absorption Spectroscopy for Pharmaceutical Analysis
Suzuki et al. (2022) used Bromine K-edge X-ray absorption near-edge structure (XANES) spectroscopy to evaluate the crystal structures of various hydrobromide salts, including eletriptan hydrobromide and dextromethorphan hydrobromide. This technique enabled differentiation of crystal structures based on the XANES spectra, demonstrating its potential in pharmaceutical formulation analysis (Suzuki et al., 2022).
Phytoremediation of Soil and Groundwater Contaminants
Research by Doty et al. (2003) investigated the metabolism of soil and groundwater contaminants, specifically ethylene dibromide (EDB), by the tropical leguminous tree Leuceana leucocephala. This study provided evidence of the tree's ability to metabolize brominated compounds like EDB, highlighting the potential of using such plants in phytoremediation to treat polluted sites (Doty et al., 2003).
Anesthetic Effects on Neurotransmitter-Gated Ion Channels
A study by Hara and Harris (2002) examined the molecular actions of urethane as an anesthetic, particularly its effects on neurotransmitter-gated ion channels. Though not directly related to ridane hydrobromide, this study contributes to the broader understanding of anesthetic mechanisms, which could be relevant in contexts where ridane hydrobromide is used (Hara & Harris, 2002).
Human Biomonitoring for Environmental Chemical Exposure
Calafat (2012) discussed the role of human biomonitoring in assessing exposure to environmental chemicals, including the National Health and Nutrition Examination Survey (NHANES) in the United States. This approach is crucial for understanding human exposure to various substances, potentially including ridane hydrobromide, and its implications for public health (Calafat, 2012).
Mechanism of Action
Target of Action
Ridane Hydrobromide is a biochemical used for proteomics research . The exact primary targets of Ridane Hydrobromide are currently unknown .
Mode of Action
It is known to have a cryptosporidiostatic effect on cryptosporidium parvum . It is mainly active on the free stages of the parasite (sporozoite, merozoite) .
Biochemical Pathways
It is known to have a significant effect on the life cycle of cryptosporidium parvum .
Action Environment
It is known to be effective in the prevention of diarrhoea due to cryptosporidium parvum in newborn calves .
properties
IUPAC Name |
1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.BrH/c1-7(11)6-8-9(12-2)4-3-5-10-8;/h8-10H,3-6H2,1-2H3;1H/t8-,9+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSQBUUDEVNABC-RJUBDTSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(CCCN1)OC.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H]1[C@H](CCCN1)OC.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ridane Hydrobromide | |
CAS RN |
64543-93-7 |
Source


|
| Record name | 2-Propanone, 1-(3-methoxy-2-piperidinyl)-, hydrobromide, trans- (9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

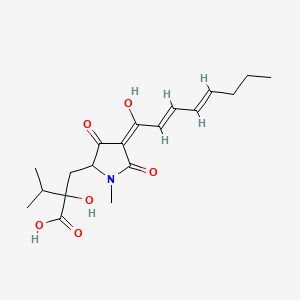
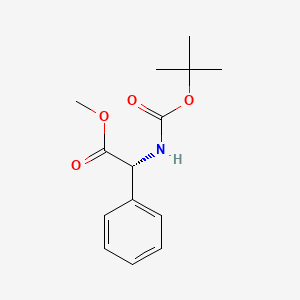
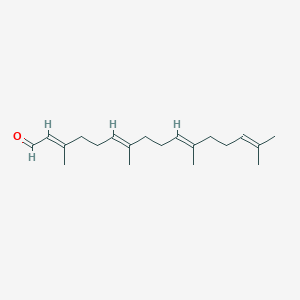

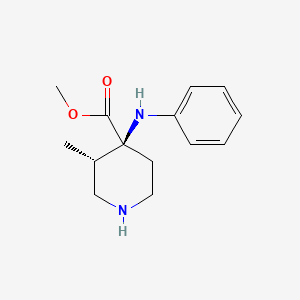
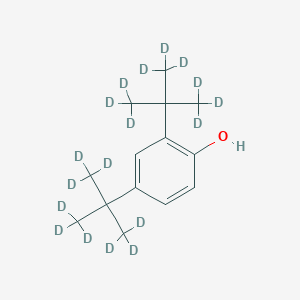
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)

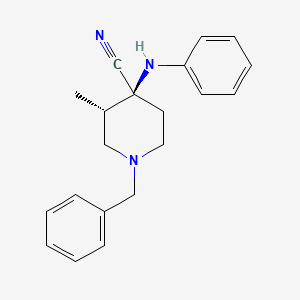
![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)
